benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Benzyl Group: The benzyl group is often introduced via a benzylation reaction using benzyl halides.
Final Coupling: The final step involves coupling the triazole and pyridine rings with the benzyl group under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its interaction with these pathways can lead to therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and pyridine rings but lacks the benzyl group.
Triazole-Pyrimidine Hybrids: These compounds have similar triazole rings but differ in the attached functional groups and overall structure.
Uniqueness
BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with biological membranes. This structural feature can potentially improve its bioavailability and therapeutic efficacy compared to similar compounds.
Properties
Molecular Formula |
C16H15N5O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C16H15N5O2S/c17-21-15(13-6-8-18-9-7-13)19-20-16(21)24-11-14(22)23-10-12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChI Key |
RRJJSJDZGRBRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
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